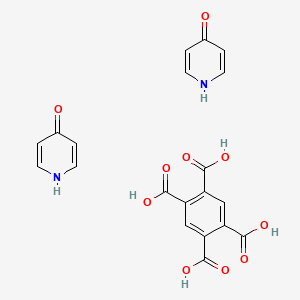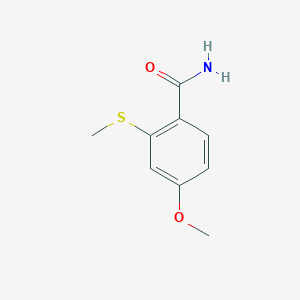
4-Methoxy-2-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C9H11NO2S It is a derivative of benzamide, featuring a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with methylthiol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzamide .
Another method involves the direct condensation of 4-methoxybenzoic acid with methylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
4-Methoxy-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives have been studied for their antioxidant and antibacterial activities.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(methylsulfanyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in the case of cardiotonic drugs like Sulmazole, the compound acts on cardiac muscle cells to enhance contractility by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and calcium ions (Ca2+) . This results in improved cardiac output and efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A derivative with enhanced cardiotonic activity.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another derivative with similar applications.
Uniqueness
4-Methoxy-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methylsulfanyl groups makes it a versatile intermediate for the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
633313-77-6 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-methoxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
ZDIZISRZPLBEAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


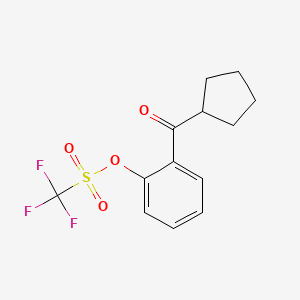
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)

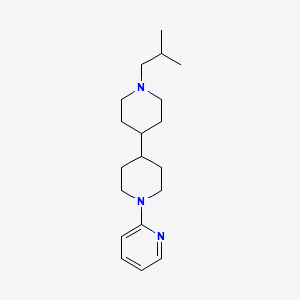




![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
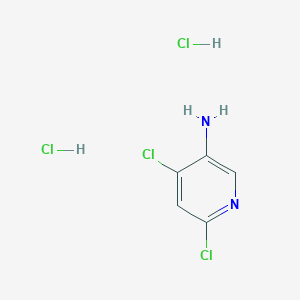
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
